molecular formula C13H10FNO2 B2379093 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid CAS No. 923751-96-6

2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid

Cat. No.: B2379093
CAS No.: 923751-96-6
M. Wt: 231.226
InChI Key: TVXRYZZREWPGFK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid (CAS 923751-96-6) is a high-value organic compound with the molecular formula C 13 H 10 FNO 2 and a molecular weight of 231.22 g/mol [ 1 ]. This compound serves as a critical chemical intermediate and synthon in advanced organic synthesis and pharmaceutical research, particularly in the development of fluoroquinolone antibiotics [ 6 ]. The core research value of this molecule lies in its quinoline scaffold, which is functionalized with a cyclopropyl group at the 2-position and a fluorine atom at the 7-position. These structural features are significant because the cyclopropyl group is a known pharmacophore associated with enhanced antibacterial potency and broad-spectrum activity in established fluoroquinolone drugs [ 6 ]. Similarly, the fluoro group is a key modification that expands the antimicrobial spectrum and improves efficacy against target pathogens [ 6 ]. In medicinal chemistry research, this carboxylic acid is a vital precursor for studying structure-activity relationships (SAR) and for synthesizing novel analogs aimed at overcoming bacterial resistance mechanisms [ 6 ]. Fluoroquinolones primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair [ 6 ]. This leads to the suppression of DNA synthesis and ultimately results in bacterial cell death. Researchers utilize this compound in various applications, including the design of new antibacterial agents, investigation of bacterial resistance mechanisms, and exploration of synergistic effects when combined with other antibacterial agents or nanoparticles [ 6 ]. It is offered for research applications only and must be handled by qualified laboratory personnel. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal guidelines.

Properties

IUPAC Name

2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRYZZREWPGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid typically involves the following steps:

    Fluorination: The addition of a fluorine atom at the 7th position of the quinoline ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as:

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring undergoes oxidation at position 4, forming a ketone derivative. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral conditions.

  • Chromium trioxide (CrO₃) under controlled temperatures (50–80°C) .

Reaction Conditions Product Yield
Oxidation of quinoline ringKMnO₄, H₂SO₄, 70°C2-Cyclopropyl-7-fluoroquinoline-4-one-3-carboxylic acid75–85%

Reduction Reactions

The carboxylic acid group at position 4 can be reduced to a hydroxymethyl group:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Sodium borohydride (NaBH₄) with catalytic Pd/C for selective reductions.

Reaction Conditions Product Yield
Reduction of -COOH to -CH₂OHLiAlH₄, THF, 0°C → RT4-Hydroxymethyl-2-cyclopropyl-7-fluoroquinoline60–70%

Fluorine Replacement at C-7

The fluorine atom at position 7 is susceptible to nucleophilic aromatic substitution (SNAr):

  • Piperazine in DMF at 120°C introduces a piperazinyl group .

  • Amino alcohols under microwave irradiation (150°C, 30 min) .

Reagent Conditions Product Yield
PiperazineDMF, 120°C, 6h7-Piperazinyl-2-cyclopropylquinoline-4-carboxylic acid85–90%
EthanolamineMicrowave, 150°C, 30min7-(2-Hydroxyethylamino)-2-cyclopropylquinoline-4-carboxylic acid70–75%

Cyclopropyl Ring Modifications

The cyclopropyl group participates in ring-opening reactions:

  • Hydrogenolysis with H₂/Pd-C yields a propyl sidechain.

  • Acid-catalyzed hydrolysis forms a secondary alcohol .

Nucleophilic Substitution at Carboxylic Acid

The C-3 carboxylic acid undergoes esterification or amidation:

  • Ethanol/H₂SO₄ forms the ethyl ester .

  • Thionyl chloride (SOCl₂) followed by amines produces amides .

Reaction Conditions Product Yield
EsterificationEtOH, H₂SO₄, refluxEthyl 2-cyclopropyl-7-fluoroquinoline-4-carboxylate90–95%
AmidationSOCl₂, then R-NH₂4-Carboxamide derivatives80–88%

Photochemical Reactions

UV irradiation (254 nm) induces decarboxylation:

  • Mechanism : Radical formation at C-4, leading to CO₂ elimination .

  • Product : 2-Cyclopropyl-7-fluoroquinoline (yield: 50–60%) .

Comparative Reactivity Insights

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances SNAr reactivity at C-7 compared to chlorine .

  • Cyclopropyl Stability : The cyclopropyl ring resists ring-opening under basic conditions but undergoes hydrogenolysis under H₂/Pd-C.

Key Research Findings

  • Antibacterial Hybrids : Piperazinyl-substituted derivatives show enhanced activity against Staphylococcus aureus (MIC: 0.4 μg/mL) .

  • Catalytic Efficiency : Use of {Mo-132} catalyst in water improves reaction yields (97% in 30 min) for nucleophilic substitutions .

  • Structural Effects : The trans-orientation of cyclopropyl and fluorine groups stabilizes interactions with bacterial DNA gyrase .

Scientific Research Applications

2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic Acid

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Features
2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic Acid F (5,7), Cyclopropyl (2) ~307.27* Increased halogenation; may enhance antibacterial activity
6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic Acid Cl (6), F (7), Cyclopropyl (2) ~341.73* Dual halogenation; potential for broader-spectrum activity
2-Cyclopropyl-8-nitroquinoline-4-carboxylic Acid NO₂ (8), Cyclopropyl (2) ~314.30* Electron-withdrawing nitro group; may alter redox properties
1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid OCH₃ (8), F (7), Oxo (4), Cyclopropyl (1) ~349.33* Methoxy and oxo groups; likely impacts solubility and DNA gyrase binding

*Molecular weights estimated based on standard substituent contributions due to lack of explicit data in evidence.

Key Findings from Structural Comparisons

Halogenation Patterns: The 5,7-difluoro analog (Table 1) introduces a second fluorine, which could improve antibacterial potency by enhancing interaction with bacterial DNA gyrase. However, increased lipophilicity might reduce solubility .

Electron-Modifying Groups :

  • The 8-nitro analog introduces a strong electron-withdrawing group, which may increase reactivity in redox environments or alter binding kinetics. Nitro groups are often associated with prodrug activation mechanisms .

Oxygen-Containing Substituents: The 8-methoxy-4-oxo analog () features a methoxy group and a keto moiety.

Cyclopropyl Position Variants: In the 1-cyclopropyl-3-carboxylic acid analog (), the cyclopropyl shifts to position 1.

Research Implications and Gaps

  • Novelty of Analogs: Many analogs listed in lack CAS numbers, indicating they are either newly synthesized or understudied, highlighting opportunities for further pharmacological evaluation.
  • Fluorine vs. Other Halogens : Fluorine’s electronegativity and small atomic radius make it preferable for target binding over bulkier halogens like chlorine or iodine, but synergistic effects in multi-halogenated compounds remain unexplored .
  • Methoxy and Oxo Groups: The 8-methoxy-4-oxo variant () warrants comparative studies with established fluoroquinolones like ciprofloxacin to assess competitive binding efficiency .

Biological Activity

2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid is a synthetic compound belonging to the quinolone family, recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms, comparative efficacy, and relevant research findings.

The compound features a cyclopropyl group and a fluorine atom at the 7th position of the quinoline ring, contributing to its unique chemical properties. The molecular formula is C12_{12}H10_{10}FNO2_2 with a molecular weight of approximately 231.22 g/mol. Its structure can be represented as follows:

Structure C9H6FNO2\text{Structure }\quad \text{C}_9\text{H}_6\text{F}\text{N}\text{O}_2

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, essential for DNA replication and transcription. This inhibition leads to bacterial growth suppression .
  • DNA Intercalation : It can intercalate into DNA, disrupting replication and transcription processes, ultimately leading to cell death .
  • Receptor Modulation : The compound may bind to cellular receptors, altering signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Comparative studies highlight its effectiveness relative to established antibiotics:

Bacterial Strain MIC (μg/mL) Comparison with Ciprofloxacin
Staphylococcus aureus0.4More effective than ciprofloxacin
Escherichia coli0.9Comparable to ciprofloxacin
Pseudomonas aeruginosa1.5Less effective than ciprofloxacin
Bacillus subtilis0.1Significantly more effective

The above table summarizes Minimum Inhibitory Concentration (MIC) values indicating the potency of the compound against various strains .

Anticancer Potential

In addition to its antibacterial properties, studies indicate that this compound may possess anticancer activity. Research findings suggest:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cell lines, leading to apoptosis. For instance, it has shown significant apoptotic effects in T-24 bladder cancer cells .
  • Topoisomerase Inhibition : Similar to its antibacterial action, it inhibits topoisomerases in cancer cells, which are crucial for DNA replication .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Evaluation : A study assessed the antibacterial efficacy against multiple strains, showing that derivatives of quinolone compounds exhibit enhanced activity due to structural modifications like fluorination .
  • Cytotoxicity Studies : Research indicated that exposure to varying concentrations of the compound resulted in a dose-dependent inhibition of growth in prostate cancer cells, suggesting potential therapeutic applications .
  • Fluoroquinolone Hybrid Studies : Investigations into hybrid compounds combining fluoroquinolones with other active agents demonstrated improved antibacterial properties and reduced side effects compared to traditional fluoroquinolones .

Q & A

Q. Primary assays :

  • Bacterial growth inhibition : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • DNA gyrase inhibition : Enzymatic assays measuring ATP-dependent supercoiling activity of bacterial DNA gyrase, with IC₅₀ values calculated via gel electrophoresis or fluorescence-based methods .
    Secondary validation : Resistance profiling using gyrase-mutant bacterial strains to confirm target specificity .

Advanced: How can researchers resolve discrepancies in reported antibacterial efficacy across studies?

Discrepancies may arise from:

  • Strain-specific mutations : Compare activity against isogenic bacterial strains with defined gyrase mutations (e.g., gyrA Ser83Leu) .
  • Assay conditions : Standardize pH, cation concentration (Mg²⁺ impacts gyrase activity), and bacterial growth phase .
  • Compound purity : Validate via HPLC (>95% purity) and assess stability under assay conditions (e.g., DMSO stock solutions) .

Advanced: What strategies improve synthetic yield and scalability for this compound?

  • Mechanochemical synthesis : Reduces solvent use and enhances reaction rates via ball-milling techniques, achieving yields >80% .
  • Protecting group optimization : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclopropane introduction .
  • Flow chemistry : Continuous-flow systems for exothermic steps (e.g., nitration) improve reproducibility and safety .

Advanced: How do structural modifications at positions 2 (cyclopropyl) and 7 (fluoro) influence biological activity?

Q. SAR insights :

  • Cyclopropyl at position 2 : Enhances membrane penetration and reduces efflux pump susceptibility, critical for Gram-negative activity .
  • Fluorine at position 7 : Increases DNA gyrase binding affinity by 10-fold compared to non-fluorinated analogs, as shown in surface plasmon resonance (SPR) studies .
    Testing modifications : Replace cyclopropyl with cyclohexyl or fluorine with chlorine to assess tolerance for broader-spectrum activity .

Basic: What analytical techniques confirm the structural integrity of the compound?

  • NMR spectroscopy : ¹H/¹³C NMR validates cyclopropyl (δ 1.2–1.5 ppm) and carboxylic acid (δ 12–13 ppm) groups .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 276.1) .
  • X-ray crystallography : Resolves spatial arrangement of the quinoline core and substituent orientations .

Advanced: What computational approaches predict interactions with bacterial DNA gyrase?

  • Molecular docking : Use software like AutoDock Vina to model binding to the gyrase ATP-binding pocket (PDB ID: 1KZN) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess fluorine’s role in hydrogen bonding with Asp73 and Gly77 residues .
  • Free-energy perturbation (FEP) : Quantifies binding energy changes for substituent modifications (e.g., fluoro vs. chloro) .

Basic: What are the stability considerations for this compound under laboratory conditions?

  • Thermal stability : Decomposition occurs >200°C; store at 2–8°C in amber vials .
  • Photostability : Susceptible to UV degradation; use light-protected containers during assays .
  • Solution stability : In aqueous buffers (pH 7.4), half-life is ~24 hours; prepare fresh DMSO stocks for assays .

Advanced: How can researchers address the lack of physicochemical data (e.g., logP, pKa) for this compound?

  • Experimental determination :
    • logP : Shake-flask method with octanol/water partitioning .
    • pKa : Potentiometric titration using a GLpKa analyzer .
  • In silico prediction : Tools like MarvinSketch or ACD/Labs provide estimates (predicted logP = 1.8; pKa = 3.2 for carboxylic acid) .

Advanced: What in vivo models are suitable for preclinical evaluation of this compound?

  • Murine systemic infection models : Dose rodents (20 mg/kg IV) infected with E. coli ATCC 25922; measure bacterial load reduction in spleen and kidneys .
  • PK/PD studies : Monitor plasma half-life (t₁/₂) and tissue penetration via LC-MS/MS .
  • Toxicity screening : Assess hepatorenal function (ALT, creatinine) and histopathology after 7-day exposure .

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